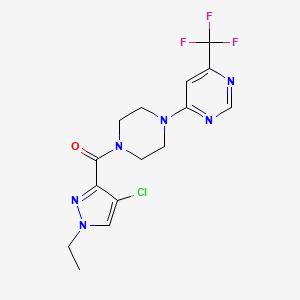![molecular formula C24H18ClN3O3S2 B2857245 N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850933-07-2](/img/structure/B2857245.png)
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins that are essential for cancer cell survival and growth. By inhibiting Hsp90, this compound leads to the degradation of these proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and decrease the expression of various proteins that are essential for cancer cell survival and growth. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide in lab experiments is its specificity for Hsp90, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have a high potency, making it an effective inhibitor of Hsp90. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Furthermore, research is needed to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve its efficacy. Finally, further studies are needed to investigate the potential of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Synthesis Methods
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chlorobenzo[d]thiazole with 2-bromoacetamide in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with 1-(4-chlorobenzyl)-1H-indole-3-sulfonyl chloride to obtain this compound.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential in inhibiting angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S2/c25-17-11-9-16(10-12-17)13-28-14-22(18-5-1-3-7-20(18)28)33(30,31)15-23(29)27-24-26-19-6-2-4-8-21(19)32-24/h1-12,14H,13,15H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYLFVWPDKFBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

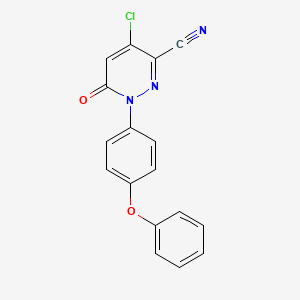

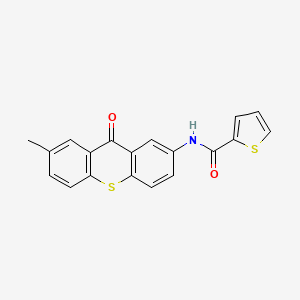

![Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate](/img/structure/B2857168.png)
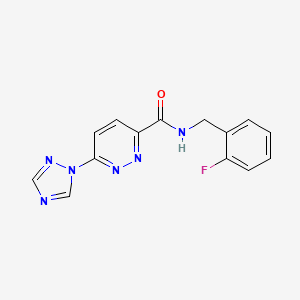
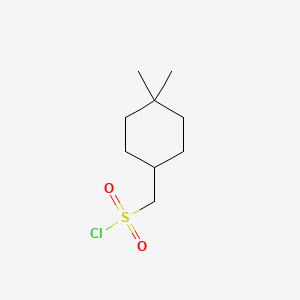

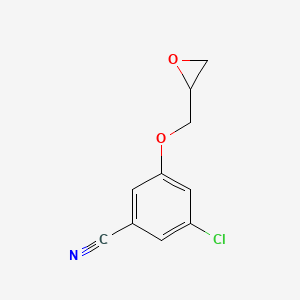
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)
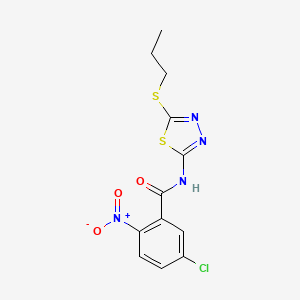
![N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide](/img/structure/B2857181.png)
